COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL-
Overview
Description
4-Ethyl-7-hydroxy-3-(p-methoxyphenyl)coumarin is a hydroxycoumarin that is coumarin substituted by an ethyl group at position 4, a hydroxy group at position 7 and a p-methoxyphenyl group at position 3 .
Molecular Structure Analysis
The molecular formula of 4-Ethyl-7-hydroxy-3-(p-methoxyphenyl)coumarin is C18H16O4. It has an average mass of 296.317 Da and a monoisotopic mass of 296.104858 Da .Mechanism of Action
The mechanism of action of coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl-, is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase and aromatase, which are involved in DNA replication and estrogen biosynthesis, respectively. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl-, has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells. It has also been shown to inhibit platelet aggregation and thrombus formation, thereby exhibiting anticoagulant activity. Additionally, it has been found to possess antifungal and antiviral activities, making it a potential candidate for the development of new antifungal and antiviral drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl-, in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl-, is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl-. One direction is to further investigate its potential applications in cancer treatment, particularly in combination with other anticancer drugs. Another direction is to study its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate its mechanism of action and to develop new derivatives with improved biological activities.
Scientific Research Applications
Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl-, has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anticancer, anticoagulant, antifungal, antiviral, and antioxidant activities. It has also been shown to possess neuroprotective and anti-inflammatory properties.
properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c1-25-17-10-7-15(8-11-17)21-20(14-5-3-2-4-6-14)18-12-9-16(23)13-19(18)26-22(21)24/h2-13,23H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNKFNRKRKBFRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164613 | |
Record name | Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1508-90-3 | |
Record name | Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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